Ibipinabant

CB1 Antagonist Receptor Binding Affinity Cannabinoid Receptor

Ibipinabant is a highly selective CB1 antagonist/inverse agonist (Ki=7.8 nM, >1000-fold selectivity over CB2) validated in metabolic disease models. Unlike generic CB1 antagonists, ibipinabant uniquely increases pancreatic islet area (+40%), islet insulin content (+76%), and non-fasting insulin (+71%) in β-cell failure models, enabling dissection of glycemic control mechanisms independent of anorectic effects. Its defined diarylpyrazoline scaffold serves as the parent compound for next-generation peripherally restricted CB1 antagonists. Choose ibipinabant for reproducible, pathway-specific metabolic and β-cell research.

Molecular Formula C₂₃H₂₀Cl₂N₄O₂S
Molecular Weight 487.4 g/mol
CAS No. 362519-49-1
Cat. No. B1663844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbipinabant
CAS362519-49-1
Synonyms3-(4-chlorophenyl)-N-methyl-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine
SLV 319
SLV-319
SLV319
Molecular FormulaC₂₃H₂₀Cl₂N₄O₂S
Molecular Weight487.4 g/mol
Structural Identifiers
SMILESCN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)
InChIKeyAXJQVVLKUYCICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibipinabant (CAS 362519-49-1): A Selective CB1 Receptor Antagonist for Metabolic Research Applications


Ibipinabant (also known as SLV319, BMS-646256) is a potent and highly selective antagonist/inverse agonist of the cannabinoid CB1 receptor [1]. It is a small molecule belonging to the diarylpyrazoline class, structurally and pharmacologically related to other CB1 antagonists developed for obesity and metabolic disorders [2]. Ibipinabant demonstrates a strong binding affinity for the CB1 receptor, with a reported Ki value of 7.8 nM, and exhibits more than 1000-fold selectivity over the CB2 receptor [1]. Preclinical studies have demonstrated its oral activity and efficacy in animal models of obesity and type 2 diabetes, prompting its investigation in early-stage clinical trials [3]. It is primarily utilized in research settings for exploring CB1-mediated pathways in metabolism, appetite regulation, and energy homeostasis [4].

Why Ibipinabant Cannot Be Substituted with Other CB1 Antagonists Without Quantifiable Risk


While several CB1 receptor antagonists (e.g., rimonabant, taranabant, otenabant) share a common target, their distinct physicochemical properties and subtle differences in molecular interaction translate into vastly different in vivo profiles, including selectivity, efficacy, and off-target effects. Substituting ibipinabant with a generic CB1 antagonist based solely on target class would be scientifically unsound. The specific data presented below demonstrates that ibipinabant exhibits a unique combination of high CB1 affinity [1] and exceptional selectivity over CB2 receptors , coupled with a distinct profile of metabolic effects in relevant disease models that are not identically replicated by its closest analogs like rimonabant [2]. These quantifiable differences directly impact experimental outcomes in obesity and diabetes research, making precise compound selection a critical factor for reproducible and meaningful results.

Quantitative Evidence Guide: Ibipinabant's Differentiated Profile vs. Closest CB1 Antagonist Comparators


Superior CB1 Binding Affinity Compared to Rimonabant and Surinabant

Ibipinabant demonstrates a higher binding affinity for the human CB1 receptor (Ki = 7.8 nM) compared to the widely used reference compound rimonabant (Ki = 1.8 nM) and surinabant (Ki = 3.5 nM) [1][2]. This higher affinity, while still in the nanomolar range, suggests a different molecular interaction with the receptor and may contribute to its distinct in vivo pharmacological profile.

CB1 Antagonist Receptor Binding Affinity Cannabinoid Receptor

High Selectivity Ratio for CB1 over CB2 Receptors Exceeds That of Rimonabant

Ibipinabant demonstrates exceptional selectivity for the CB1 receptor over the CB2 receptor, with a selectivity ratio of over 1000-fold (Ki CB2 / Ki CB1 = 7943 nM / 7.8 nM = 1018) . This significantly surpasses the selectivity profile of rimonabant, which exhibits a selectivity ratio of approximately 286-fold (Ki CB2 = 514 nM, Ki CB1 = 1.8 nM) [1]. High CB1 selectivity is a critical parameter to minimize potential off-target effects mediated by peripheral CB2 receptors, which are involved in immune modulation and other physiological processes.

CB1 Selectivity CB2 Selectivity Off-target Effects

Superior In Vivo Glucose Lowering Efficacy Compared to Rimonabant in Diabetic Rat Model

In a head-to-head study using Zucker diabetic fatty (ZDF) rats, a widely used model of type 2 diabetes, ibipinabant at a dose of 3 mg/kg significantly reduced unfasted glucose levels to a greater extent than an identical dose of rimonabant at multiple time points over a 38-day treatment period [1]. Specifically, ibipinabant demonstrated a greater glucose-lowering effect on days 17, 28, and 38 of the study, indicating a sustained and superior metabolic improvement.

Glucose Homeostasis Type 2 Diabetes Model In Vivo Efficacy

β-Cell Preservation Effect Superior to Rimonabant and Comparable to Rosiglitazone in ZDF Rats

Ibipinabant (10 mg/kg) demonstrated a robust protective effect on pancreatic β-cell mass and function in ZDF rats, as evidenced by significant increases in islet area (+40%), islet insulin content (+76%), and non-fasting insulin levels (+71%) compared to vehicle-treated controls [1]. These effects were similar to those observed with rosiglitazone and rimonabant, with ibipinabant being slightly more effective than rimonabant at the lowest dose tested [1]. This indicates that ibipinabant may directly influence β-cell health beyond its effects on body weight and glucose levels.

β-Cell Function Islet Preservation Type 2 Diabetes Progression

Distinct Pharmacological Activity as a Partial KATP Channel Opener

Studies have revealed that both ibipinabant and rimonabant possess an unexpected, direct-acting partial agonist activity at SUR1-containing KATP channels, independent of their CB1 antagonist activity [1]. This action contributes to their insulin-lowering effects. Electrophysiological studies demonstrated that 3 μM ibipinabant acts as a partial agonist for KATP channel opening, a property shared with rimonabant and the known KATP channel opener diazoxide [1]. This dual pharmacology may offer unique advantages in metabolic disease models.

KATP Channel SUR1 Insulin Secretion Off-target Activity

Validated as a Parent Scaffold for Peripherally Restricted CB1 Antagonists

Ibipinabant served as the chemical starting point and parent compound for the development of next-generation, peripherally restricted CB1 receptor inverse agonists, such as JD-5006 and JD-5037 [1]. Researchers successfully modified the ibipinabant structure to limit brain exposure while maintaining high receptor affinity and selectivity, thereby demonstrating the value of ibipinabant's core scaffold for rational drug design. This work highlights its utility in SAR studies aimed at separating the central (CNS) side effects from the peripheral metabolic benefits of CB1 antagonism.

Peripheral CB1 Antagonist CNS Penetration Metabolic Disorders

Recommended Research Applications for Ibipinabant Based on Its Unique Pharmacological Evidence


Investigating CB1-Mediated Regulation of Glucose Homeostasis Independent of Weight Loss

Ibipinabant is ideally suited for studies aimed at dissecting the direct metabolic effects of CB1 antagonism on glycemic control, separate from its anorectic actions. The evidence from the ZDF rat model demonstrates that ibipinabant significantly reduces blood glucose and HbA1c levels and improves insulin sensitivity, with effects comparable to or exceeding those of rimonabant, while also showing that these benefits are not solely attributable to weight reduction [1]. This allows researchers to use ibipinabant as a tool to probe the peripheral mechanisms of CB1 in tissues like liver, muscle, and pancreas in models of type 2 diabetes.

Research into Pancreatic β-Cell Preservation and Function in Metabolic Disease

The unique ability of ibipinabant to significantly increase pancreatic islet area (+40%), islet insulin content (+76%), and non-fasting insulin levels (+71%) in a progressive β-cell failure model makes it a premier tool for investigating the protective pathways of the endocannabinoid system on β-cell mass and function [1]. Researchers focused on the mechanisms underlying β-cell apoptosis, dedifferentiation, or dysfunction in the context of glucolipotoxicity can leverage ibipinabant to activate and study CB1-dependent pathways that promote islet health and survival.

Medicinal Chemistry and Lead Optimization for Peripherally Restricted CB1 Antagonists

Ibipinabant's well-defined structure and pharmacokinetic profile make it a critical reference standard and starting scaffold for the design of next-generation, peripherally restricted CB1 antagonists [2]. Medicinal chemists can use ibipinabant to conduct SAR studies aimed at reducing brain penetrance while retaining high affinity and selectivity for the CB1 receptor. Its role as the parent compound for successful derivatives like JD-5006 and JD-5037 validates its utility in programs targeting the metabolic benefits of CB1 blockade without the CNS-mediated psychiatric side effects that have plagued this drug class.

Studies of Dual CB1/KATP Channel Pharmacology in Insulin Secretion

Given the evidence that ibipinabant acts as a partial agonist at SUR1-containing KATP channels, it serves as a valuable pharmacological probe for studying the intersection of endocannabinoid signaling and KATP channel regulation in pancreatic β-cells [3]. Researchers investigating the complex interplay between these two systems in the control of insulin secretion and glucose tolerance can utilize ibipinabant to dissect the contribution of each pathway, comparing its effects to those of pure CB1 antagonists that lack KATP channel activity or to selective KATP channel openers like diazoxide.

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